molecular formula C28H54O6 B1622836 Sorbitan, monodocosanoate CAS No. 62568-11-0

Sorbitan, monodocosanoate

Cat. No.: B1622836
CAS No.: 62568-11-0
M. Wt: 486.7 g/mol
InChI Key: GIZXIPWWFZNWJP-UHFFFAOYSA-N
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Description

Sorbitan, monodocosanoate, also known as Span 20, is a non-ionic surfactant derived from the esterification of sorbitol with docosanoic acid (behenic acid). It is widely used in various industries due to its emulsifying, dispersing, and stabilizing properties. The compound appears as a white to pale yellow solid or waxy substance and is soluble in organic solvents such as ethanol, petroleum ether, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan, monodocosanoate is synthesized through the esterification of sorbitol with docosanoic acid in the presence of an alkaline catalyst. The reaction typically involves heating the mixture to facilitate the esterification process. The reaction product is then purified through distillation, crystallization, and drying to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Sorbitan, monodocosanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Involves sorbitol and docosanoic acid with an alkaline catalyst.

    Hydrolysis: Can be achieved using acidic or basic conditions to break down the ester bond.

    Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents depending on the desired outcome.

Major Products Formed:

    Esterification: this compound.

    Hydrolysis: Sorbitol and docosanoic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the reagents used.

Scientific Research Applications

Sorbitan, monodocosanoate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of sorbitan, monodocosanoate is its ability to reduce surface tension between different phases, thereby stabilizing emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions. This property is particularly useful in pharmaceutical and cosmetic formulations where stable emulsions are required .

Comparison with Similar Compounds

  • Sorbitan monostearate (Span 60)
  • Sorbitan tristearate (Span 65)
  • Sorbitan monolaurate (Span 20)
  • Polysorbates (e.g., Polysorbate 20, Polysorbate 80)

Comparison: Sorbitan, monodocosanoate is unique due to its long-chain fatty acid (docosanoic acid) which provides distinct emulsifying properties compared to other sorbitan esters with shorter fatty acid chains. This makes it particularly effective in stabilizing emulsions with high oil content .

Properties

IUPAC Name

[1-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] docosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(31)34-25(22-29)28-27(32)24(30)23-33-28/h24-25,27-30,32H,2-23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZXIPWWFZNWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62568-11-0
Record name Sorbitan, monodocosanoate
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